N-(3-氯苯基)-2-硝基苯甲酰胺

描述

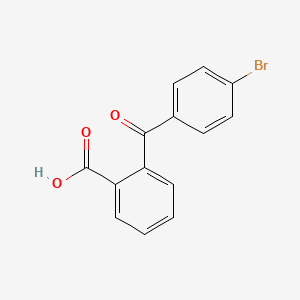

N-(3-chlorophenyl)-2-nitrobenzamide is a compound that is structurally related to various nitrobenzamide derivatives which have been studied for their diverse chemical properties and biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds. For instance, compounds like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide have been investigated for their selective toxicity towards hypoxic cells, which is a characteristic of interest in the development of anticancer drugs . Similarly, other nitrobenzamide derivatives have been synthesized and characterized to explore their crystal structures, spectroscopic properties, and biological activities, which can provide a framework for understanding the properties of N-(3-chlorophenyl)-2-nitrobenzamide .

Synthesis Analysis

The synthesis of nitrobenzamide derivatives often involves the reaction of appropriate nitrobenzoyl chlorides with amines or other nucleophiles. For example, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid . Similarly, regio- and stereo-controlled synthesis methods have been employed to obtain specific derivatives, such as the rearrangement of aziridine compounds to yield nitrobenzamide derivatives with defined stereochemistry . These methods could potentially be adapted for the synthesis of N-(3-chlorophenyl)-2-nitrobenzamide.

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives is often elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined to adopt a monoclinic space group, with the molecular conformation stabilized by pi-pi conjugation and hydrogen bonding interactions . The molecular structure of N-(3-chlorophenyl)-2-nitrobenzamide would likely exhibit similar interactions, contributing to its stability and reactivity.

Chemical Reactions Analysis

Nitrobenzamide derivatives can undergo various chemical reactions, including reductive chemistry, which is significant in their biological activity. The novel hypoxia-selective cytotoxin 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, for example, undergoes enzymatic reduction in hypoxic conditions, leading to cytotoxic products . The reactivity of N-(3-chlorophenyl)-2-nitrobenzamide under different conditions would be an important area of study to understand its potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives are influenced by their molecular structure. Density functional theory (DFT) calculations, along with experimental measurements, can be used to predict and confirm properties such as electrochemical behavior and biological activity . The first hyperpolarizability, HOMO and LUMO analysis, and molecular electrostatic potential (MEP) are also valuable in understanding the electronic properties of these compounds . These analyses would be relevant for N-(3-chlorophenyl)-2-nitrobenzamide to predict its behavior in various environments.

科学研究应用

1. 晶体结构分析

- 研究重点: Samimi (2016) 进行的研究侧重于相关化合物的区域和立体控制重排,利用X射线衍射进行详细的晶体结构分析。这项研究为类似硝基苯甲酰胺化合物的立体化学提供了宝贵的见解。

2. 抗癌药物开发

- 研究重点: Kondo et al. (1993) 进行的研究探讨了改善一种水溶性较差的药物HO-221的口服吸收,这种化合物类似于N-(3-氯苯基)-2-硝基苯甲酰胺。该研究突出了这类化合物在抗癌治疗中的潜力。

3. 用于治疗非洲人类锥虫病的应用

- 研究重点: Hwang et al. (2010) 进行的研究合成了一系列卤代硝基苯甲酰胺,评估其对导致非洲人类锥虫病的布鲁氏锥虫的有效性。这项研究突出了这类化合物在治疗寄生虫感染中的治疗潜力。

4. 潜在的抗糖尿病应用

- 研究重点: Thakral et al. (2020) 进行的研究涉及合成2-氯-5-[(4-氯苯基)磺酰氨基]-N-(烷基/芳基)-4-硝基苯甲酰胺衍生物,并评估其抗糖尿病性质。这项研究提供了硝基苯甲酰胺衍生物在糖尿病管理中的潜在应用见解。

5. 金属配合物的抗菌活性

- 研究重点: Saeed等人(2010年)研究了N-(R-氨基甲硫醯基)-4-硝基苯甲酰胺的镍和铜配合物的抗菌活性。这项研究 Saeed et al. (2010) 展示了硝基苯甲酰胺化合物在开发新的抗菌剂中的潜力。

6. 分子结构和性质分析

- 研究重点: Shtamburg et al. (2012) 进行的研究侧重于N-氯-N-甲氧基-4-硝基苯甲酰胺,分析其分子结构和性质。这项研究提供了关于类似硝基苯甲酰胺化合物结构特征的基础知识。

7. 抗心律失常活性

- 研究重点: Likhosherstov等人(2014年)合成了具有抗心律失常性质的新型N-[2-(1-金刚烷氨基)-2-氧乙基]-N-(ω-氨基烷基)硝基苯甲酰胺。这项研究 Likhosherstov et al. (2014) 突出了硝基苯甲酰胺衍生物在治疗心律失常中的潜在用途。

8. 抗抽搐性能

- 研究重点: Bailleux et al. (1995) 进行的研究合成了一系列4-硝基-N-苯基苯甲酰胺,评估其抗抽搐性能和神经毒性。这项研究表明硝基苯甲酰胺衍生物在抗抽搐药物开发中的潜力。

作用机制

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The nitro group is a versatile and valuable functional group in drug design, contributing to a wide range of therapeutic agents with applications in antimicrobial therapy, cancer treatment, and beyond .

Biochemical Pathways

For instance, chlorpropham, a phenyl carbamate herbicide, is degraded by Bacillus licheniformis NKC-1 through hydrolysis to yield 3-chloroaniline as a major metabolic product . Further degradation of 4-chlorocatechol proceeds via ortho-ring cleavage through the maleylacetate process .

Result of Action

The compound’s nitro group is known to contribute to diverse pharmacological effects, making it a compelling target for further exploration and innovation in medicinal chemistry .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the use of chlorpropham, a related compound, as a potato sprout suppressant during long-term storage is influenced by storage conditions . Similarly, the action of N-(3-chlorophenyl)-2-nitrobenzamide may be influenced by factors such as temperature, pH, and presence of other substances.

属性

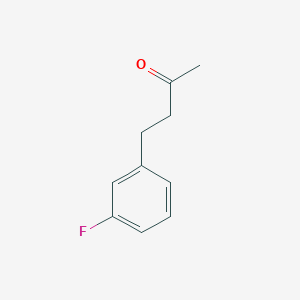

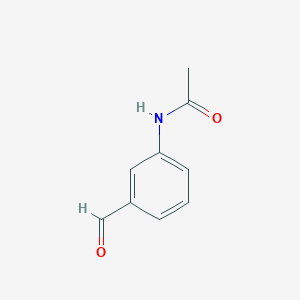

IUPAC Name |

N-(3-chlorophenyl)-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-9-4-3-5-10(8-9)15-13(17)11-6-1-2-7-12(11)16(18)19/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANFSSUIZIYTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201020386 | |

| Record name | N-(3-Chlorophenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73544-84-0 | |

| Record name | N-(3-Chlorophenyl)-2-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73544-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chlorophenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

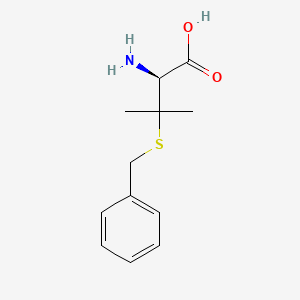

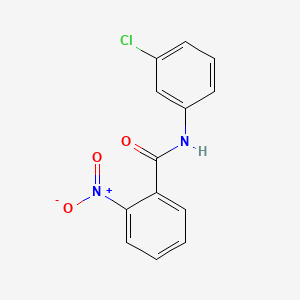

Q1: What insights does the crystal structure provide about the conformation of N-(3-Chlorophenyl)-2-nitrobenzamide?

A1: The crystal structure analysis reveals that N-(3-Chlorophenyl)-2-nitrobenzamide adopts a non-planar conformation []. The two aromatic rings (chlorophenyl and nitrobenzene) are not coplanar, exhibiting a dihedral angle of 65.53° []. Additionally, the nitro group is slightly twisted out of the plane of its benzene ring by 6.6° []. This non-planar conformation and the observed hydrogen bonding pattern are crucial for understanding the compound's potential interactions with biological targets and its physicochemical properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。